N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide
Description
N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core and an acetohydrazide group at the 4-position.
Properties
Molecular Formula |
C14H13ClN6O |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide |
InChI |
InChI=1S/C14H13ClN6O/c1-8-3-4-10(15)5-12(8)21-14-11(6-18-21)13(16-7-17-14)20-19-9(2)22/h3-7H,1-2H3,(H,19,22)(H,16,17,20) |
InChI Key |
KFGWXNCZQJUGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the acetohydrazide moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with acetohydrazide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methyl positions .
Scientific Research Applications
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives differ primarily in their substituents, which significantly influence their physicochemical and biological profiles. Key analogs include:
Key Observations :
Key Findings :
- Antimicrobial Activity: Chlorophenyl derivatives (e.g., 4-chlorophenyl in ) show marked activity against P. aeruginosa. The target compound’s 5-chloro-2-methylphenyl group may similarly enhance microbial membrane penetration .
- Anti-inflammatory Potential: Benzothiazole-pyrazolo[3,4-d]pyrimidines () inhibit COX enzymes, suggesting the target compound’s hydrazide group could modulate similar pathways .
Biological Activity
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H17ClN6O, with a molecular weight of approximately 392.8 g/mol. The compound contains a pyrazolo[3,4-d]pyrimidine core and a hydrazide moiety, which are critical for its biological activities.
Biological Activity Overview
Research indicates that compounds similar to N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Anticancer Properties
In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with IC50 values in the nanomolar range. The following table summarizes some relevant findings:
These results suggest that N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide may exhibit potent anticancer activity.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in cancer progression. Studies on similar compounds indicate their effectiveness against CDKs and other kinases. For example:
These findings highlight the potential for N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide to serve as a therapeutic agent by targeting critical enzymes involved in tumor growth.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide. For instance:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that compounds with similar scaffolds exhibited significant antiproliferative effects.
- Molecular Modeling : Molecular docking studies have provided insights into the binding interactions of N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide with target proteins, suggesting favorable binding affinities that correlate with observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
